molecular formula C19H27Cl2N3O3 B13843107 Bendamustine 3-Hydroxyprop-2-yl Ester

Bendamustine 3-Hydroxyprop-2-yl Ester

Cat. No.: B13843107
M. Wt: 416.3 g/mol
InChI Key: GLUFCJDGCAYLDQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Bendamustine 3-Hydroxyprop-2-yl Ester involves esterification of Bendamustine with 3-hydroxyprop-2-yl alcohol. The reaction typically requires an acid catalyst and is conducted under controlled temperature conditions to ensure high yield and purity. Industrial production methods focus on optimizing reaction conditions to achieve a purity of ≥99%, making the process economical and viable for large-scale production .

Chemical Reactions Analysis

Bendamustine 3-Hydroxyprop-2-yl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Mechanism of Action

Bendamustine 3-Hydroxyprop-2-yl Ester exerts its effects through alkylation, forming covalent bonds with DNA. This leads to intra- and inter-strand crosslinks, resulting in DNA damage and cell death. The compound targets rapidly dividing cancer cells, causing apoptosis through both apoptotic and non-apoptotic pathways . The esterified form enhances cellular uptake and accumulation, increasing its cytotoxicity compared to the parent compound .

Comparison with Similar Compounds

Bendamustine 3-Hydroxyprop-2-yl Ester is compared with other esters of Bendamustine, such as pyrrolidinoethyl ester and other alkylating agents like cyclophosphamide and melphalan. Its uniqueness lies in its higher cytotoxicity and selective targeting of cancer cells . Similar compounds include:

    Pyrrolidinoethyl Ester of Bendamustine: Shows high enrichment in tumor cells.

    Cyclophosphamide: Another alkylating agent used in cancer treatment.

    Melphalan: An alkylating agent with a different mechanism of action.

Properties

Molecular Formula

C19H27Cl2N3O3

Molecular Weight

416.3 g/mol

IUPAC Name

1-hydroxypropan-2-yl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate

InChI

InChI=1S/C19H27Cl2N3O3/c1-14(13-25)27-19(26)5-3-4-18-22-16-12-15(6-7-17(16)23(18)2)24(10-8-20)11-9-21/h6-7,12,14,25H,3-5,8-11,13H2,1-2H3

InChI Key

GLUFCJDGCAYLDQ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl

Origin of Product

United States

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